molecular formula C13H18N2O2 B13954277 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- CAS No. 52420-32-3

2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-

Cat. No.: B13954277
CAS No.: 52420-32-3
M. Wt: 234.29 g/mol
InChI Key: FFAKHRFFIGBHEZ-UHFFFAOYSA-N
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Description

2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- is a chemical compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural products, and other biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- can be achieved through several methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines. This method typically requires the use of a carbonylating agent such as phosgene in combination with a base like a tertiary amine to buffer the HCl released during the process . Another method involves the diamination of olefins, which can be catalyzed by various metal catalysts .

Industrial Production Methods

In industrial settings, the production of 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- often involves the use of more sustainable and efficient protocols. For example, the formation of imidazolidin-2-ones from 1,2-diamines and CO2 can be efficiently achieved using tetramethylphenylguanidine as the basic promoter in the presence of diphenylphosphoryl azide as the dehydrative activator .

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- can be compared with other similar compounds, such as benzimidazolidin-2-ones and other substituted imidazolidin-2-ones . These compounds share similar structural motifs but may differ in their specific functional groups and properties. The uniqueness of 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- lies in its specific substitution pattern, which can influence its reactivity and applications.

List of Similar Compounds

Properties

CAS No.

52420-32-3

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-methoxy-3-(4-propan-2-ylphenyl)imidazolidin-2-one

InChI

InChI=1S/C13H18N2O2/c1-10(2)11-4-6-12(7-5-11)14-8-9-15(17-3)13(14)16/h4-7,10H,8-9H2,1-3H3

InChI Key

FFAKHRFFIGBHEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(C2=O)OC

Origin of Product

United States

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